molecular formula C20H19N5O3S B2690018 1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1206999-71-4

1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2690018
CAS No.: 1206999-71-4
M. Wt: 409.46
InChI Key: MUSNTSFZLBVBDM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3,5-dimethoxyphenyl group at position 1 and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety at position 2. The 1,2,3-triazole ring is a pharmacophoric motif widely utilized in drug design due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions . The methoxy substituents on the phenyl rings likely improve solubility and modulate electronic effects, influencing binding interactions with biological targets.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-26-14-6-4-12(5-7-14)17-11-29-20(22-17)18-19(21)25(24-23-18)13-8-15(27-2)10-16(9-13)28-3/h4-11H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSNTSFZLBVBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into three key components: a dimethoxyphenyl group, a thiazole moiety, and a triazole ring. The molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of approximately 358.46 g/mol. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole and triazole compounds often exhibit significant anticancer properties. For example, a related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , demonstrated potent antiproliferative activity against several human cancer cell lines with IC50 values ranging from 0.36 to 0.86 μM . This activity is attributed to the compound's ability to disrupt tubulin polymerization and induce cell cycle arrest at the G2/M phase.

CompoundIC50 (μM)Cell Line
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine0.36 - 0.86SGC-7901
This compoundTBDTBD

Inhibition of Enzymatic Activity

Thiazole derivatives have been studied for their inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. For instance, compounds similar to the target compound have shown promising inhibition profiles against COX enzymes . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole or triazole rings can enhance inhibitory potency.

The proposed mechanism for the anticancer activity of these compounds involves binding to the colchicine site on tubulin, thus preventing microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the anti-inflammatory properties may arise from the inhibition of key enzymes involved in arachidonic acid metabolism.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antiproliferative effects across different cancer cell lines. The most potent derivative exhibited significant activity comparable to established chemotherapeutics .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the triazole structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
  • Anticancer Potential
    • Research highlights the role of triazole derivatives in cancer therapy. Compounds similar to 1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have demonstrated cytotoxic effects on various cancer cell lines. These compounds may induce apoptosis and inhibit tumor growth through multiple mechanisms .
  • Neuroprotective Effects
    • Emerging studies suggest that triazole derivatives possess neuroprotective properties. They may act as antioxidants and protect neuronal cells from oxidative stress-induced damage. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

  • Fungicides
    • Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The specific compound can be evaluated for its efficacy against plant pathogens, potentially leading to the development of new agricultural fungicides that are less harmful to the environment .
  • Herbicides
    • The structural characteristics of triazoles allow them to be explored as herbicides. Their ability to interfere with biochemical pathways in plants can be harnessed to develop selective herbicides that target specific weed species without affecting crops .

Materials Science Applications

  • Polymer Chemistry
    • Triazole-containing compounds can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of triazole-based polymers could lead to innovations in materials used for coatings, adhesives, and composites .
  • Supramolecular Chemistry
    • The unique properties of triazoles enable their use in supramolecular assemblies. They can form coordination complexes with metal ions or other organic molecules, which can be utilized in sensor technology and drug delivery systems .

Case Studies

StudyFocusFindings
Hassan et al., 2020Antibacterial ActivityIdentified broad-spectrum antibacterial activity against E. coli with MIC values comparable to established antibiotics .
Yang and Bao, 2020Antimicrobial EfficacySynthesized novel triazole derivatives showing enhanced bactericidal activity against phytopathogenic bacteria .
Recent Review on TriazolesPharmacological ProfileSummarized various bioactivities including anticancer and neuroprotective effects of triazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Structural Differences: Replaces the 4-methoxyphenyl-thiazole group with a benzothiazole moiety and introduces a nitro group on the phenyl ring. Benzothiazole derivatives are associated with antiproliferative activity, suggesting this compound may exhibit stronger cytotoxicity . Synthesis: Prepared via triazole ring formation using 2-(benzo[d]thiazol-2-yl)acetonitrile and 2-nitrophenyl azide, achieving yields of 82–97% .
  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-trifluoromethylphenyl)-1H-1,2,3-triazol-5-amine ():

    • Structural Differences : Contains a trifluoromethylphenyl group instead of dimethoxyphenyl and a fluorophenyl-thiazole substituent.
    • Functional Impact : Fluorine and trifluoromethyl groups enhance lipophilicity and membrane permeability but may reduce aqueous solubility. The electron-deficient trifluoromethyl group could alter target binding kinetics.

Triazole Derivatives with Varied Heterocyclic Systems

  • 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (): Structural Differences: Substitutes the thiazole ring with a 1,2,4-oxadiazole group. The ethoxy group may confer different pharmacokinetic properties compared to methoxy substituents.
  • 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine (): Structural Differences: Uses a 1,2,4-triazole core with a thioether linkage instead of a thiazole.

Crystallographic and Computational Insights

  • Crystal Packing : Compounds like those in and exhibit planar molecular conformations stabilized by intramolecular hydrogen bonds (e.g., C–H···N), which enhance crystallinity and stability . The target compound’s methoxy groups may facilitate similar packing via van der Waals interactions.
  • Computational Data : highlights molecular docking poses for analogs, suggesting that substituents like methoxy groups optimize binding to enzyme active sites (e.g., yellow vs. purple poses in docking studies) .

Key Research Findings and Implications

  • Bioactivity : The benzothiazole analog () shows confirmed antiproliferative activity, while the target compound’s methoxy-rich structure may favor kinase inhibition or DNA intercalation.
  • Solubility vs. Permeability : Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs (e.g., ).
  • Synthetic Flexibility : Modular synthesis of triazole-thiazole hybrids allows rapid diversification, as demonstrated in and .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

  • Cyclization : Use POCl₃ under reflux (90°C) for 3 hours to form 1,3,4-thiadiazole intermediates .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, using CuSO₄·5H₂O and sodium ascorbate in THF/H₂O .
  • Validation : Intermediates are characterized via melting point, IR (C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–3.9 ppm) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • X-ray Crystallography : Resolves tautomeric ambiguity (e.g., triazole vs. thiadiazole rings) and confirms intramolecular H-bonding (e.g., C–H···N interactions) .
  • NMR Spectroscopy : ¹H NMR identifies substituents (e.g., aromatic protons at δ 6.7–7.8 ppm, methoxy groups at δ 3.8 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.1234) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Replace CuSO₄ with CuI for higher CuAAC efficiency (yields >85%) .
  • Solvent Optimization : Use DMF instead of THF to enhance solubility of aryl azides .
  • Temperature Control : Maintain reflux at 110°C for thiazole formation to minimize side products .

Q. What computational approaches predict electronic properties and reactivity?

  • DFT Calculations : B3LYP/6-311G(d,p) models HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, docking score −9.2 kcal/mol) .

Q. How do researchers resolve contradictions in biological activity data?

  • Dose-Response Analysis : Test MIC (Minimum Inhibitory Concentration) against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC >64 µg/mL) to clarify selective antibacterial activity .
  • Metabolic Stability Assays : Use hepatic microsomes to assess degradation rates (e.g., t₁/₂ = 120 min in human liver microsomes) .

Methodological Guidance

Q. How to design experiments for assessing antitubercular activity?

  • In Vitro Assays : Use the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv (IC₅₀ <10 µM considered active) .
  • Cytotoxicity Screening : Test on Vero cells (CC₅₀ >100 µM indicates selectivity) .

Q. What strategies mitigate spectral interference in NMR analysis?

  • Deuterated Solvents : Use DMSO-d₆ to suppress proton exchange broadening in amine signals .
  • 2D NMR : COSY and HSQC resolve overlapping aromatic peaks (e.g., 3,5-dimethoxyphenyl vs. thiazole protons) .

Safety and Handling

Q. What are the best practices for safe storage and waste disposal?

  • Storage : Keep in desiccators at −20°C under argon to prevent hydrolysis of the triazole ring .
  • Waste Management : Neutralize acidic byproducts (e.g., POCl₃ residues) with 10% NaHCO₃ before disposal .

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